(Butane-1,1-diyl)bis(diiodoborane)

Description

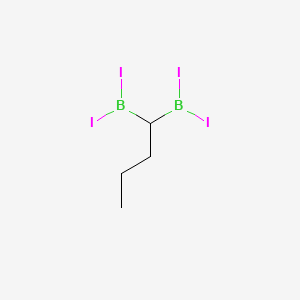

The compound "(Butane-1,1-diyl)bis(diiodoborane)" is hypothesized to feature a central butane-1,1-diyl backbone bridging two diiodoborane groups. Despite this gap, structurally analogous compounds with the butane-1,1-diyl moiety—linked to aromatic, heterocyclic, or phenolic systems—are well-documented.

Properties

CAS No. |

826990-04-9 |

|---|---|

Molecular Formula |

C4H8B2I4 |

Molecular Weight |

585.35 g/mol |

IUPAC Name |

1-diiodoboranylbutyl(diiodo)borane |

InChI |

InChI=1S/C4H8B2I4/c1-2-3-4(5(7)8)6(9)10/h4H,2-3H2,1H3 |

InChI Key |

SZECMLAVYKKYCF-UHFFFAOYSA-N |

Canonical SMILES |

B(C(B(I)I)CCC)(I)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Butane-1,1-Diyl Compounds

The following compounds share the butane-1,1-diyl group and exhibit diverse functional properties, enabling a comparative analysis:

Table 1: Key Properties of Butane-1,1-Diyl Analogues

Structural and Functional Insights

BMB (C₁₈H₂₀O₄) :

- Antioxidant Activity :

- In Rancimat tests, BMB outperformed MPBHQ (a synthetic antioxidant) with an oxidation inhibition rate ~20% higher .

- DPPH radical scavenging activity (IC₅₀ = 12.5 µM) surpassed TBHQ (IC₅₀ = 25.8 µM) but was weaker than its precursor, 4-methylcatechol (HPC), due to steric hindrance from the butane-1,1-diyl bridge .

Bis-Indole Derivatives :

- Physical States : Vary from oils (e.g., compound 6 in ) to high-melting solids (e.g., compound 12, MP = 249–251°C) .

- Reactivity : Bromo-substituted indoles (e.g., compounds 6–10) exhibit moderate yields (43–74%) in Suzuki-Miyaura couplings, suggesting utility in cross-coupling reactions .

Phenolic Antioxidants: The tert-butyl and methyl groups in 4,4'-(butane-1,1-diyl)bis(2-(tert-butyl)-5-methylphenol) enhance steric protection of phenolic -OH groups, prolonging antioxidant efficacy in lipid-rich systems .

Comparative Analysis of Key Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.